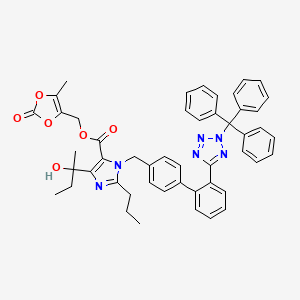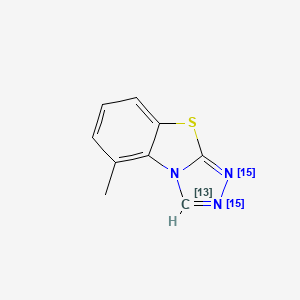
Tricyclazole-3-13C-1,2-15N2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tricyclazole-3-13C-1,2-15N2 is a stable isotope-labeled compound of Tricyclazole, a fungicide primarily used to control rice blast disease. The compound is labeled with carbon-13 and nitrogen-15 isotopes, making it useful in various scientific research applications, particularly in tracing and studying metabolic pathways.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Tricyclazole-3-13C-1,2-15N2 involves the reaction of 2-hydrazino-4-methylbenzothiazole with formic acid. The process typically includes the following steps:
Reaction: 2-hydrazino-4-methylbenzothiazole is reacted with excess formic acid.
Work-up: An aromatic hydrocarbon is used during the work-up phase to facilitate the reaction.
Purification: The product is purified using isopropyl alcohol to precipitate the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of labeled isotopes requires specialized equipment and safety measures to handle the radioactive materials.
Análisis De Reacciones Químicas
Types of Reactions
Tricyclazole-3-13C-1,2-15N2 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed using common reducing agents.
Substitution: The compound can undergo substitution reactions, particularly in the presence of nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted triazolobenzothiazole compounds.
Aplicaciones Científicas De Investigación
Tricyclazole-3-13C-1,2-15N2 has a wide range of scientific research applications:
Chemistry: Used as a tracer in studying chemical reactions and mechanisms.
Biology: Employed in metabolic studies to trace the pathways of tricyclazole in biological systems.
Medicine: Investigated for its potential therapeutic effects and interactions with biological targets.
Industry: Utilized in the development of new fungicides and agrochemicals.
Mecanismo De Acción
Tricyclazole-3-13C-1,2-15N2 exerts its effects by inhibiting melanin biosynthesis in fungi. The compound targets the enzyme scytalone dehydratase, which is involved in the melanin biosynthesis pathway. By inhibiting this enzyme, this compound prevents the formation of melanin, thereby controlling fungal growth .
Comparación Con Compuestos Similares
Similar Compounds
Tricyclazole: The non-labeled version of the compound, used widely as a fungicide.
Other Triazolobenzothiazoles: Compounds with similar structures but different substituents, such as 5-methyl-1,2,4-triazolo[3,4-b]benzothiazole.
Uniqueness
Tricyclazole-3-13C-1,2-15N2 is unique due to its stable isotope labeling, which allows for detailed tracing and study of its metabolic pathways. This makes it particularly valuable in research applications where understanding the fate of the compound in biological systems is crucial.
Propiedades
Fórmula molecular |
C9H7N3S |
|---|---|
Peso molecular |
192.22 g/mol |
Nombre IUPAC |
8-methyl-(513C,1,2-15N2)[1,2,4]triazolo[3,4-b][1,3]benzothiazole |
InChI |
InChI=1S/C9H7N3S/c1-6-3-2-4-7-8(6)12-5-10-11-9(12)13-7/h2-5H,1H3/i5+1,10+1,11+1 |
Clave InChI |
DQJCHOQLCLEDLL-UAPAWMPQSA-N |
SMILES isomérico |
CC1=C2C(=CC=C1)SC3=[15N][15N]=[13CH]N23 |
SMILES canónico |
CC1=C2C(=CC=C1)SC3=NN=CN23 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


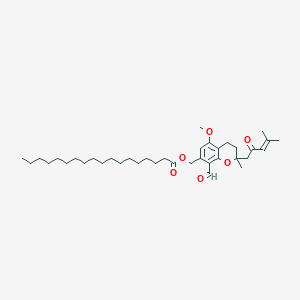
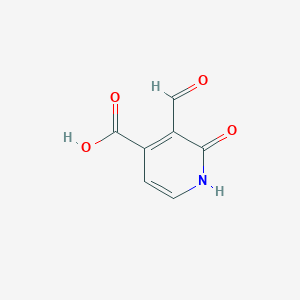
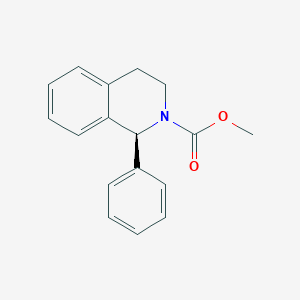
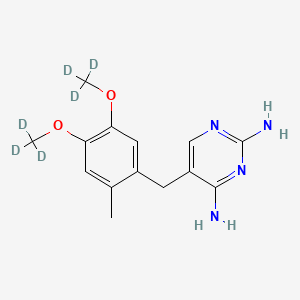
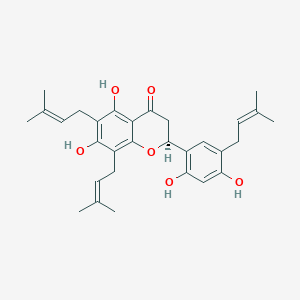
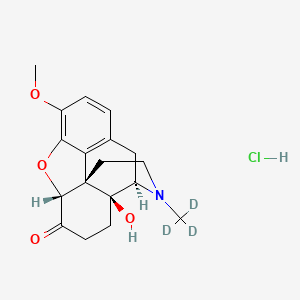
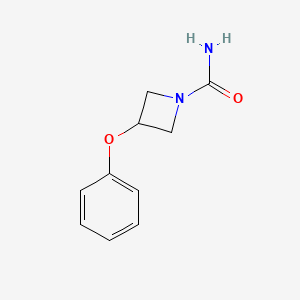

![[(3aR,4R,6E,8S,10E,11aR)-8-hydroxy-6,10-dimethyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] (2R)-2-methylbutanoate](/img/structure/B13441965.png)
![[(Z)-(2-methyl-2-methylsulfonylpropylidene)amino] N-(trideuterio(113C)methyl)carbamate](/img/structure/B13441966.png)
![4-[4-[4-[4-(methoxymethoxy)phenyl]piperazin-1-yl]phenyl]-2-[(2S,3S)-2-phenylmethoxypentan-3-yl]-1,2,4-triazol-3-one](/img/structure/B13441976.png)
![2',3',5'-Tris-O-[(1,1-dimethylethyl)dimethylsilyl]-N-formyl-adenosine](/img/structure/B13441986.png)

